![molecular formula C14H20O3 B1522552 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid CAS No. 1183487-83-3](/img/structure/B1522552.png)
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid
説明
Molecular Architecture and Bonding Characteristics
The molecular architecture of 2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid displays a complex arrangement of functional groups centered around an aromatic benzene ring system. The compound features a phenyl ring substituted at the para position with a 2-methylpropoxy group, while the aromatic system is further connected to a tertiary carbon center bearing two methyl groups and a carboxylic acid functionality. The structural framework can be represented by the Simplified Molecular Input Line Entry System notation as CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O, which clearly delineates the connectivity pattern between constituent atoms.
The bonding characteristics reveal a predominantly sp2-hybridized aromatic system with localized π-electron density distributed across the benzene ring. The para-substitution pattern creates a linear arrangement of electron-donating and electron-withdrawing groups, with the methylpropoxy ether linkage providing electron density to the aromatic system while the carboxylic acid group serves as an electron-withdrawing substituent. The tertiary carbon center adjacent to the carboxylic acid group exhibits sp3 hybridization, creating a tetrahedral geometry that influences the overall molecular conformation and steric interactions.
The ether linkage connecting the 2-methylpropyl group to the aromatic ring introduces conformational flexibility through rotation around the carbon-oxygen bond. This structural feature allows for multiple rotational conformers, each with distinct spatial arrangements of the bulky isobutyl substituent relative to the aromatic plane. The carboxylic acid functionality provides hydrogen bonding capabilities through both the carbonyl oxygen and the hydroxyl group, enabling intermolecular interactions that significantly influence crystalline packing arrangements and solution-phase behavior.
Structural Parameter | Value | Description |
---|---|---|
Molecular Formula | C14H20O3 | Complete atomic composition |
Molecular Weight | 236.31 g/mol | Calculated molecular mass |
Chemical Abstracts Service Number | 1183487-83-3 | Registry identifier |
International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |
International Chemical Identifier Key | FDTFWXQBGIXJEW-UHFFFAOYSA-N | Unique structural identifier |
特性
IUPAC Name |
2-methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-17-12-7-5-11(6-8-12)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTFWXQBGIXJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
化学反応の分析
Common Reagents and Conditions:
類似化合物との比較
Structural Analogues with Alkyl/Aryl Substituents
Enzyme Inhibition Profiles
- 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid (): Exhibits 79% cyclooxygenase (COX) inhibition at 10⁻⁴ M. Thienylmethyl group enhances COX-1/COX-2 binding via π-π interactions .
- Target Compound :
- The isobutoxy group lacks aromaticity, likely reducing COX affinity but may improve selectivity for lipoxygenase (LOX) inhibition.
Pharmacokinetic Properties
- Ibuprofen Impurities ():
- Hydroxy and formyl derivatives (e.g., 1-Hydroxyibuprofen) show increased polarity, accelerating renal clearance.
- 2-Methyl-2-{4-[(thiazole)methyl]phenoxy}propanoic acid (): Trifluoromethyl and thiazole groups enhance plasma half-life (t₁/₂) via resistance to CYP450 metabolism.
Key Insight : The target compound’s isobutoxy group may slow metabolism compared to polar impurities but lacks the metabolic stability conferred by fluorinated groups .
生物活性
2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid, a derivative of phenylpropanoic acid, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to well-known drugs such as ibuprofen, which is recognized for its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators involved in inflammation and pain signaling. Inhibition of COX-1 and COX-2 leads to reduced inflammation and pain relief.
Biological Activity Overview
- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory effects comparable to those of ibuprofen. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.
- Analgesic Properties : The compound has been demonstrated to possess analgesic effects in various pain models, including acute and chronic pain scenarios.
- Antihistamine Activity : Some derivatives of phenylpropanoic acids have shown antihistamine activity, suggesting potential applications in treating allergic conditions .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving rat models with induced paw edema, this compound was administered at varying doses. The results indicated a dose-dependent reduction in swelling compared to the control group treated with saline.
Dose (mg/kg) | Edema Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
50 | 70 |
Case Study 2: Analgesic Effectiveness
A separate study evaluated the analgesic properties using the tail-flick test in mice. The compound significantly increased the latency time to withdrawal compared to untreated controls.
Treatment Group | Latency Time (seconds) |
---|---|
Control | 3.5 |
Low Dose | 5.0 |
High Dose | 7.8 |
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Selectivity : Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), derivatives like this compound exhibit a high selectivity for COX-1 and COX-2 with minimal gastrointestinal side effects .
- Metabolism : The metabolic pathway involves sulfation and glucuronidation processes, which enhance solubility and facilitate renal excretion .
科学的研究の応用
Pharmaceutical Applications
- Anti-inflammatory Agents :
-
Gout Treatment :
- As a precursor to Febuxostat, a medication used to treat hyperuricemia and gout, 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid plays a significant role in pharmaceutical formulations. Its synthesis is optimized to produce high-purity intermediates suitable for further processing into effective gout treatments .
- MCT4 Inhibition :
Case Study 1: Synthesis Optimization for Febuxostat
A study focused on improving the synthesis of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate demonstrated a yield exceeding 99% purity. This optimization process involved refining reaction conditions and purification techniques, highlighting the compound's importance in producing high-quality pharmaceuticals .
Case Study 2: Anti-inflammatory Activity Assessment
In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
準備方法
Etherification of 2-Methyl-2-phenylpropanoic Acid Derivatives
One primary approach involves the etherification of 2-methyl-2-phenylpropanoic acid or its derivatives with 2-methylpropoxy substituents introduced via nucleophilic substitution or Williamson ether synthesis. This typically requires:
- Starting with 2-methyl-2-phenylpropanoic acid or a halogenated intermediate such as 2-(4-bromophenyl)-2-methylpropanoic acid.
- Reacting with 2-methylpropanol derivatives or alkoxides under basic conditions or using phase transfer catalysts.
- Employing solvents like tetrahydrofuran (THF), toluene, or other hydrocarbons.
This method is supported by selective bromination of the phenyl ring (para position) to introduce a good leaving group for subsequent ether formation, as detailed in patent EP 2532644 A1.
Selective Bromination as a Key Intermediate Step
Selective bromination of 2-methyl-2-phenylpropanoic acid is a critical step to prepare intermediates for etherification:
- Bromination is performed in an aqueous medium under acidic, neutral, or alkaline conditions.
- Bromine equivalents are carefully controlled (1-2 equivalents) to avoid over-bromination.
- The reaction proceeds heterogeneously, with solid substrate suspended in water.
- The brominated product, 2-(4-bromophenyl)-2-methylpropanoic acid, is isolated by extraction and crystallization.
- This method avoids toxic halogenated solvents and provides high selectivity and purity (up to 99.28% GC purity after crystallization).
A representative data table summarizing yields and purities from batch syntheses is shown below:
Batch Scale (g) | Yield of Crude Product (g) | GC Composition of Crude Product (% area) | Yield after Crystallization (g) | GC Composition after Crystallization (% area) | ||||
---|---|---|---|---|---|---|---|---|
SM | Product | Impurities (meta, ortho) | SM | Product | Impurities (meta, ortho) | |||
26.6 | 30.2 | 25.14 | 62.4 | 7.70, 1.42 | 15.1 | 11.11 | 84.94 | 2.14, Nil |
26.6 | 30.1 | 35.81 | 47.26 | 5.71, 1.10 | 10.3 | 15.78 | 65.32 | 2.10, Nil |
26.6 | 30.0 | 29.73 | 56.51 | 7.59, 1.68 | 14.6 | 12.98 | 80.23 | 2.18, Nil |
26.6 | 29.9 | 25.37 | 61.74 | 7.75, 1.75 | 15.2 | 10.78 | 86.15 | 2.99, Nil |
Palladium-Catalyzed Coupling for Side Chain Introduction
Another synthetic approach involves palladium-catalyzed coupling reactions to introduce the 2-methylpropoxy side chain onto the phenyl ring:
- Using 4-bromo phenethyl alcohol derivatives as substrates.
- Employing Pd(dba)3 or Pd(dba)2 catalysts with ligands such as tri-tert-butylphosphine (t-Bu3P).
- Zinc fluoride (ZnF2) is used as an additive.
- Methyltrimethylsilyl dimethylketene acetal serves as a reagent for ester formation.
- Reactions are conducted in DMF at around 80°C for 18 hours.
- Workup includes aqueous extraction, drying over sodium sulfate, and purification to yield methyl esters of the target acid with yields of 88-100%.
This method allows for the preparation of methyl esters of 2-methyl-2-[4-(2-hydroxyethyl)phenyl]propanoic acid, which can be further converted to the target ether compound.
Purification and Crystallization Techniques
- Post-reaction mixtures are typically extracted with ethyl acetate or toluene.
- Organic layers are washed with water and dried over anhydrous sodium sulfate.
- Solvents are removed under reduced pressure.
- Crystallization is performed using solvents such as n-butanol, acetone, or heptanes to obtain high-purity products.
- Cooling steps (0-5°C or 30-35°C) and acidification with hydrochloric acid are used to precipitate the product or its salts.
- Recrystallization cycles improve purity and yield.
Summary Table of Key Preparation Steps
Research Findings and Industrial Considerations
- The aqueous bromination process offers an environmentally friendlier and safer alternative to traditional halogenated solvent-based brominations.
- Avoidance of hazardous reagents such as sodium hydride and expensive reagents like methyl iodide improves industrial scalability.
- The palladium-catalyzed coupling offers high yields and regioselectivity but requires careful control of catalyst and ligand loadings.
- Crystallization and purification steps are crucial for removing isomeric impurities and achieving pharmaceutical-grade purity.
- Reaction temperatures are generally moderate (80-135°C), with prolonged reaction times (up to 16 hours) for complete conversion.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid?
- Methodology : Begin with 4-(2-methylpropoxy)benzaldehyde as a starting material. A modified Strecker synthesis (common for α-amino acids) can be adapted by reacting the aldehyde with ammonia and hydrogen cyanide to form an intermediate nitrile. Hydrolysis under acidic or basic conditions converts the nitrile to the carboxylic acid group . For the 2-methylpropoxy substituent, introduce the alkoxy group via nucleophilic substitution or Mitsunobu reaction prior to aldehyde formation. Industrial-scale optimization may involve continuous flow reactors to enhance efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Recommended Techniques :
- NMR : Use - and -NMR to confirm the methyl groups, propoxy chain, and aromatic substitution pattern. The para-substituted phenyl group will show distinct splitting in aromatic protons.
- IR Spectroscopy : Identify the carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHO).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., if chiral centers exist) .
Q. What are the key safety considerations for handling this compound?
- Guidelines :
- Storage : Store in airtight containers in a cool, dry, ventilated area. Avoid contact with strong acids or reactive metals (e.g., sodium, magnesium) due to potential incompatibility .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, Tyvek® suits, and eye protection. Use fume hoods for synthesis and handling .
- Spill Management : Use HEPA-filter vacuums for dry spills; avoid dry sweeping. Neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Experimental Variables :
Variable | Optimization Strategy | Reference |
---|---|---|
Catalyst | Test Lewis acids (e.g., ZnCl) for aldehyde activation in Strecker synthesis. | |
Solvent | Polar aprotic solvents (e.g., DMF) may enhance nitrile intermediate stability. | |
Temperature | Elevated temperatures (~80°C) for hydrolysis step to accelerate reaction kinetics. | |
Scale-Up | Use continuous flow reactors to improve mixing and heat transfer in industrial settings. |
- Data Analysis : Monitor reaction progress via TLC or HPLC. Compare yields under varying conditions to identify optimal parameters.
Q. How can researchers resolve contradictions in reported biological activities?
- Approach :
- Purity Assessment : Use HPLC to quantify impurities (e.g., unreacted intermediates or positional isomers). Reference standards from (e.g., Impurity A, B) can aid identification .
- Biological Assays : Replicate studies under controlled conditions (e.g., cell lines, enzyme concentrations). For example, fluorinated analogs in show receptor selectivity, suggesting substituent effects on activity .
- Computational Modeling : Perform docking studies to assess binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare with structurally related compounds in .
Q. What strategies address challenges in stereochemical characterization?
- Methods :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration when X-ray data are unavailable.
- Dynamic NMR : Detect rotational barriers in propoxy or methyl groups that may influence conformation .
Safety and Compliance
Q. Are there occupational exposure limits (OELs) for this compound?
- Regulatory Insight : While no specific OELs are listed for this compound, highlights that structurally similar chlorinated derivatives (e.g., MCPP) are classified as potential carcinogens. Apply ALARA (As Low As Reasonably Achievable) principles and monitor airborne concentrations using NIOSH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。